

Application Notes: Metabolic Fate Studies Using 1-Bromotetradecane-D29

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Compound of Interest

Compound Name: 1-Bromotetradecane-D29

Cat. No.: B565775

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Introduction

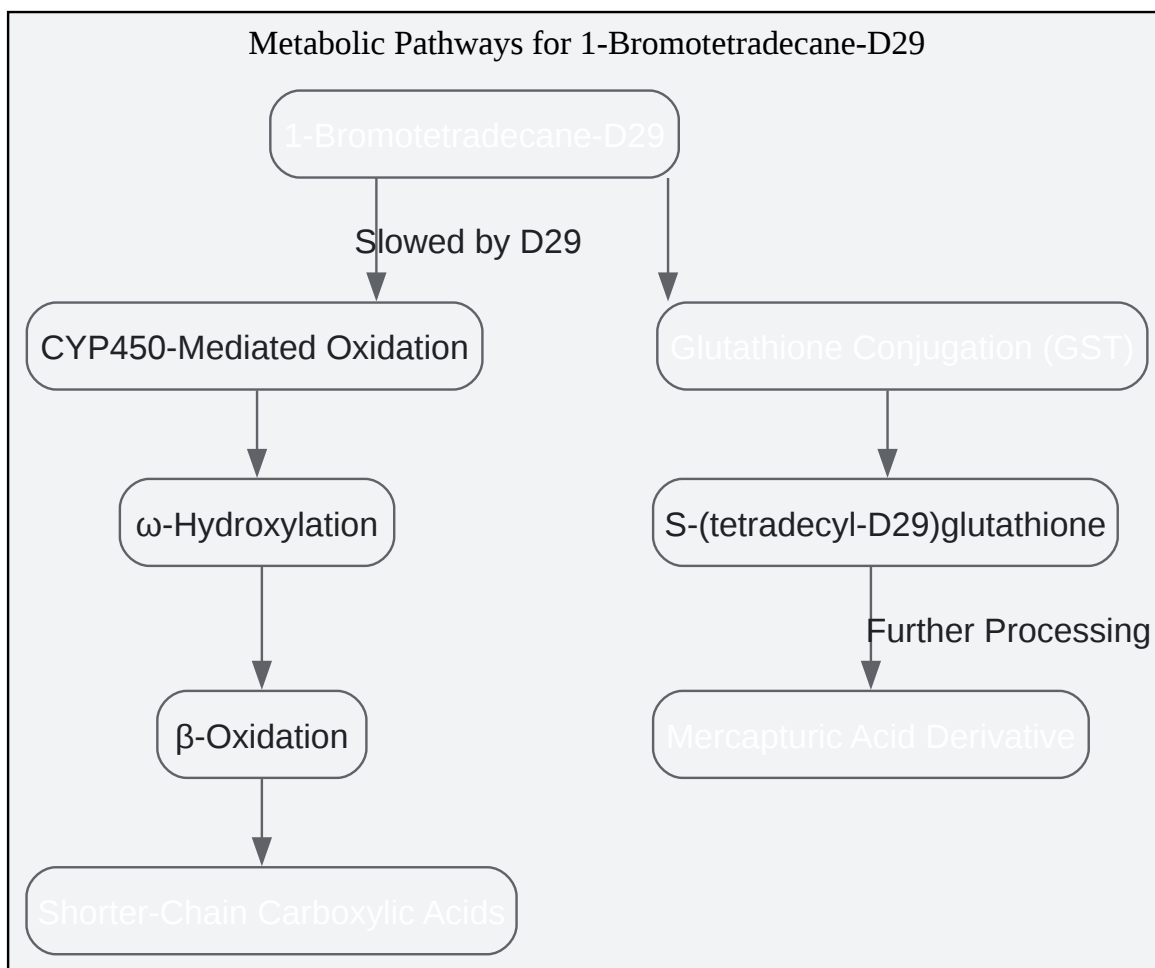
1-Bromotetradecane is a 14-carbon alkylating agent utilized as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The lipophilic nature of the tetradecyl chain can significantly influence a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME).[1] Understanding the metabolic fate of molecules containing this moiety is crucial for drug development. **1-Bromotetradecane-D29**, a deuterated isotopologue of 1-bromotetradecane, serves as a powerful tool in these investigations.

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolism at the deuterated positions, a phenomenon known as the kinetic isotope effect.[2][3] Consequently, deuterated compounds can exhibit improved pharmacokinetic profiles, including a longer half-life and reduced formation of potentially toxic metabolites.[4][5] These characteristics make **1-Bromotetradecane-D29** an invaluable tracer for elucidating metabolic pathways and for developing more stable drug candidates.

This document provides detailed protocols and application notes for conducting metabolic fate studies of **1-Bromotetradecane-D29** in both in vivo and in vitro settings.

Proposed Metabolic Pathways

The metabolism of 1-bromotetradecane is hypothesized to proceed through two primary pathways: cytochrome P450 (CYP450)-mediated oxidation and glutathione (GSH) conjugation. The extensive deuteration in **1-Bromotetradecane-D29** is expected to significantly decrease the rate of oxidative metabolism.



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Caption: Proposed metabolic pathways for **1-Bromotetradecane-D29**.

Experimental Protocols

Protocol 1: In Vivo Metabolic Fate Study in Rodents

This protocol outlines a typical in vivo study to determine the absorption, distribution, metabolism, and excretion of **1-Bromotetradecane-D29** in rats.

1. Animal Model:

- Species: Sprague-Dawley rats (n=5 per group)
- Housing: Individually in metabolic cages to allow for separate collection of urine and feces.

2. Dosing:

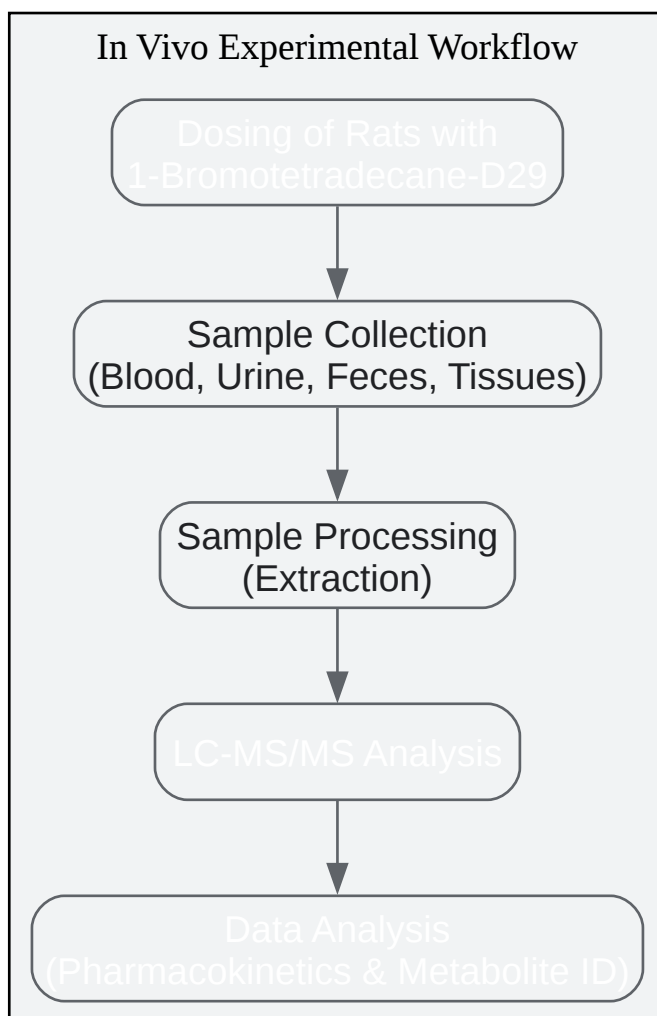
- Administer **1-Bromotetradecane-D29** via oral gavage or intravenous injection.
- Dose: 10 mg/kg body weight.

3. Sample Collection:

- Collect blood samples at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
- Collect urine and feces at 24-hour intervals for up to 72 hours.
- At the end of the study, euthanize the animals and collect major tissues (liver, kidney, fat, brain).

4. Sample Processing and Analysis:

- Extract the parent compound and its metabolites from plasma, urine, feces, and tissue homogenates using liquid-liquid or solid-phase extraction.
- Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify **1-Bromotetradecane-D29** and its metabolites.



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Caption: Workflow for the in vivo metabolic fate study.

Protocol 2: In Vitro Metabolism with Liver Microsomes

This protocol is designed to investigate the metabolic stability and identify the primary metabolites of **1-Bromotetradecane-D29** in a controlled in vitro system.

1. Materials:

- Rat or human liver microsomes.
- NADPH regenerating system.

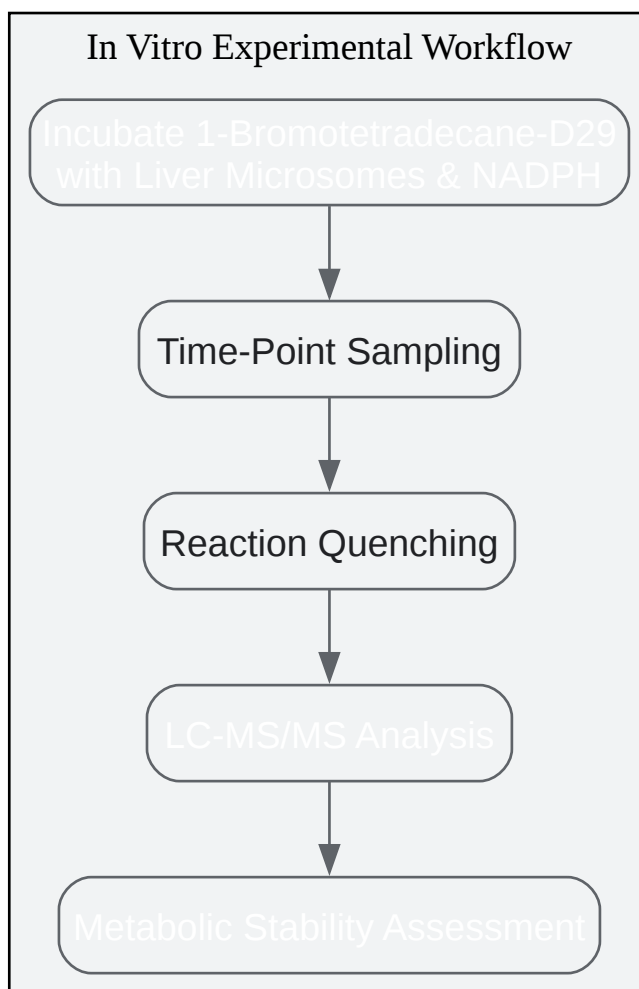
- **1-Bromotetradecane-D29.**

2. Incubation:

- Incubate **1-Bromotetradecane-D29** (1 μ M) with liver microsomes (0.5 mg/mL) in the presence of the NADPH regenerating system at 37°C.
- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Termination and Analysis:

- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to determine the rate of disappearance of the parent compound and the formation of metabolites.



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Caption: Workflow for the in vitro metabolism study.

Data Presentation

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes.

Table 1: Pharmacokinetic Parameters of 1-Bromotetradecane vs. **1-Bromotetradecane-D29** in Rats (Oral Administration)

Parameter	1-Bromotetradecane	1-Bromotetradecane-D29
T _{1/2} (half-life, hours)	4.5	12.8
C _{max} (max concentration, ng/mL)	150	250
AUC (area under the curve, ng·h/mL)	980	2800
Clearance (mL/h/kg)	10.2	3.6

Table 2: Excretion Profile of **1-Bromotetradecane-D29** in Rats (% of Administered Dose)

Excretion Route	0-24 hours	24-48 hours	48-72 hours	Total
Urine	15.2	5.1	1.8	22.1
Feces	50.8	10.3	3.5	64.6

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes

Compound	T _{1/2} (minutes)	Intrinsic Clearance (μL/min/mg)
1-Bromotetradecane	15	46.2
1-Bromotetradecane-D29	48	14.4

Conclusion

The use of **1-Bromotetradecane-D29** provides significant advantages in metabolic fate studies. The kinetic isotope effect allows for a clearer delineation of metabolic pathways, particularly those involving CYP450-mediated oxidation. The altered pharmacokinetic profile, characterized by a longer half-life and increased exposure, highlights the potential of deuteration in designing drug candidates with improved therapeutic properties. The protocols

and data presented here serve as a comprehensive guide for researchers and drug development professionals investigating compounds containing the tetradecyl bromide moiety.

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